

Introduction: The Strategic Value of the Aminobiphenyl Scaffold

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Compound of Interest

Compound Name: 4'-Chloro-[1,1'-biphenyl]-3-amine

Cat. No.: B1586337

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In the landscape of modern drug discovery and materials science, the aminobiphenyl scaffold represents a privileged structure. Its rigid, yet conformationally adaptable, framework allows for precise spatial positioning of functional groups, making it a cornerstone for designing molecules that interact with biological targets or exhibit specific optoelectronic properties. The introduction of a chlorine atom, as seen in **4'-Chloro-[1,1'-biphenyl]-3-amine**, is a strategic modification. Halogenation, particularly chlorination, is a well-established method in medicinal chemistry to modulate a molecule's metabolic stability, membrane permeability, and binding affinity—a phenomenon sometimes referred to as the "Magic Chloro" effect.^[1]

This guide provides a comprehensive technical overview of **4'-Chloro-[1,1'-biphenyl]-3-amine**. While specific experimental data for this particular isomer is not as prevalent in public literature as its 2-amine and 4-amine counterparts, this document will leverage established chemical principles and data from closely related analogues to present a robust profile. We will explore its core chemical properties, propose a validated synthetic methodology, discuss its reactivity, and contextualize its potential as a valuable intermediate for researchers in pharmaceutical and chemical development.

PART 1: Molecular Identity and Physicochemical Profile

The unique identity of **4'-Chloro-[1,1'-biphenyl]-3-amine** is defined by its specific arrangement of a chloro substituent on one phenyl ring and an amine group on the other. This substitution pattern dictates its electronic properties, reactivity, and intermolecular interactions.

Table 1: Chemical Identity of 4'-Chloro-[1,1'-biphenyl]-3-amine

Identifier	Value
IUPAC Name	4'-Chloro-[1,1'-biphenyl]-3-amine
Molecular Formula	C ₁₂ H ₁₀ ClN
Molecular Weight	203.67 g/mol
Canonical SMILES	<chem>C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N</chem>
InChI Key	JXFNXYLGMGTVPA-UHFFFAOYSA-N
CAS Number	188971-15-5

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. While direct experimental values for the 3-amine isomer are scarce, we can project a reasonable profile by comparing it to its structural isomers and the parent, non-chlorinated compound, [1,1'-biphenyl]-3-amine.

Table 2: Physicochemical Properties and Analog Comparison

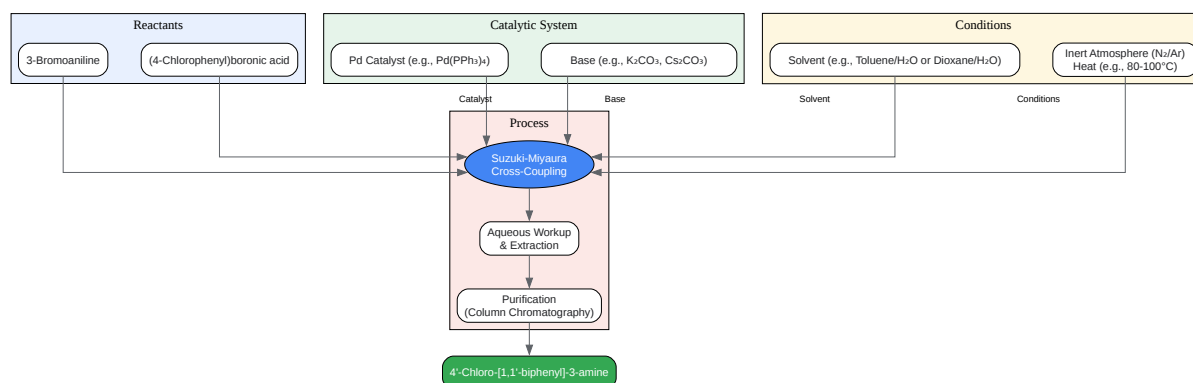
Property	4'-Chloro-[1,1'-biphenyl]-2-amine	[1,1'-biphenyl]-3-amine	4'-Chloro-[1,1'-biphenyl]-3-amine (Predicted)
Melting Point (°C)	45.0 - 49.0[2][3]	31 - 33[4]	Expected to be a low-melting solid, likely between 30-60°C.
Boiling Point (°C)	334.6 (Predicted)[2][3]	Not available	> 300°C (Predicted)
pKa (Predicted)	3.26 ± 0.10[2][3]	Not available	~3.0 - 3.5 (The amine's basicity is reduced by the electron-withdrawing nature of the biphenyl system).
LogP (Predicted)	4.17[2]	Not available	~3.8 - 4.3 (The chloro group increases lipophilicity compared to the parent amine).
Solubility	Slightly soluble in Chloroform, Methanol. [2][3]	Not available	Expected to have low aqueous solubility but good solubility in organic solvents like DCM, THF, and alcohols.

PART 2: Synthesis and Characterization

The formation of the C-C bond between the two phenyl rings is the key step in synthesizing the biphenyl core. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of starting materials.[5]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A highly efficient and logical route to **4'-Chloro-[1,1'-biphenyl]-3-amine** involves the palladium-catalyzed coupling of (4-chlorophenyl)boronic acid with 3-bromoaniline. This approach is advantageous as the amine group does not require protection, simplifying the overall process.[5]



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Caption: Proposed Suzuki-Miyaura synthesis workflow.

Representative Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of unprotected bromoanilines.[5]

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
- **Inert Atmosphere:** Seal the flask with a septum and purge with dry argon or nitrogen gas for 10-15 minutes.
- **Solvent Addition:** Add a degassed 4:1 mixture of dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.03 eq.).
- **Reaction:** Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

Confirmation of the product's identity is achieved through a combination of spectroscopic methods. Below are the expected key characteristics based on the structure and data from analogous compounds.^[4]

Table 3: Representative Spectroscopic Profile

Technique	Expected Characteristics
^1H NMR	<ul style="list-style-type: none">- Aromatic Region (δ 6.5-7.5 ppm): Complex multiplet patterns. The protons on the chloro-substituted ring are expected to form an AA'BB' system (two doublets). The protons on the amine-substituted ring will show distinct signals, with the proton between the two other substituents being a singlet or narrow triplet.- Amine Protons (δ ~3.7 ppm): A broad singlet for the $-\text{NH}_2$ protons, which is D_2O exchangeable.
^{13}C NMR	<ul style="list-style-type: none">- Aromatic Region (δ 110-150 ppm): 12 distinct signals are expected due to the lack of symmetry. Key signals include the carbon bearing the amino group (~146 ppm), the carbon bearing the chloro group (~133 ppm), and the two carbons of the biphenyl C-C bond.
IR (Infrared)	<ul style="list-style-type: none">- N-H Stretch: A characteristic doublet around $3350\text{-}3450\text{ cm}^{-1}$ for the primary amine.- C-Cl Stretch: A signal in the fingerprint region, typically around $700\text{-}800\text{ cm}^{-1}$.- Aromatic C=C Stretch: Multiple peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular Ion (M^+): A distinct isotopic pattern for one chlorine atom. The molecular ion peak (M^+) will be at m/z 203, and an $(\text{M}+2)^+$ peak at m/z 205 with approximately one-third the intensity of the M^+ peak.

PART 3: Chemical Reactivity and Synthetic Utility

4'-Chloro-[1,1'-biphenyl]-3-amine is a bifunctional molecule whose reactivity is dominated by the nucleophilic amine and the two aromatic rings. This makes it a versatile building block for creating a diverse library of more complex molecules.

- **N-Acylation/N-Sulfonylation:** The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions to form stable amide or sulfonamide linkages. This is a common strategy in drug discovery to introduce new pharmacophores or modulate solubility.
- **N-Alkylation:** The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.
- **Diazotization:** The amine can be converted to a diazonium salt using nitrous acid (generated from NaNO_2 and HCl) at low temperatures. This highly reactive intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., $-\text{OH}$, $-\text{CN}$, $-\text{Br}$, $-\text{I}$) in place of the original amino group.
- **Electrophilic Aromatic Substitution (EAS):** The existing substituents direct further substitution. The amine group is a strong activating, ortho-, para-director, while the 4'-chlorophenyl group is a weak deactivator. EAS reactions like halogenation or nitration would likely occur on the more activated, amine-bearing ring.

Caption: Key reaction pathways for derivatization.

PART 4: Applications in Drug Discovery and Materials Science

The true value of **4'-Chloro-[1,1'-biphenyl]-3-amine** lies in its potential as a precursor to high-value compounds.

- **Medicinal Chemistry:** Biphenyl structures are integral to numerous approved drugs, acting as mimics of peptide bonds or providing a rigid scaffold to orient other functional groups. For example, biphenyl amides have been developed as potent antagonists for the TRPM8 ion channel, relevant for treating sensory neuropathies.^[6] The specific 4'-chloro-3-amino substitution pattern offers a unique vector for structural diversification in the design of kinase inhibitors, GPCR modulators, or other therapeutic agents. The chlorine atom can enhance binding through halogen bonding and improve metabolic stability by blocking sites susceptible to oxidative metabolism.^{[7][8]}

- **Fungicide Synthesis:** A closely related isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is a key intermediate in the synthesis of Boscalid, a widely used agricultural fungicide.[2] This highlights the utility of the chloro-aminobiphenyl core in creating commercially important agrochemicals. It is plausible that the 3-amine isomer could be used to generate novel analogues with different activity spectra.
- **Materials Science:** Aminobiphenyls are precursors for synthesizing electroactive polymers and organic light-emitting diode (OLED) materials. The amine can be a site for polymerization or for attaching the biphenyl core to other chromophores.

PART 5: Safety, Handling, and Toxicology

No specific toxicological data exists for **4'-Chloro-[1,1'-biphenyl]-3-amine**. Therefore, a cautious approach based on the known hazards of its structural class is mandatory. Aromatic amines, as a class, can be toxic and some are known or suspected carcinogens.

Hazard Identification (Inferred from Analogues):

- **Irritation:** Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.
- **Toxicity:** May be harmful if swallowed or inhaled.

Recommended Handling Protocols:

- **Engineering Controls:** Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):**
 - Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
 - If handling significant quantities of the solid, a respirator may be necessary.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
- **Disposal:** Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

This self-validating system of caution ensures that researchers are protected by treating the compound with the highest level of care appropriate for its chemical class.

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- To cite this document: BenchChem. [Introduction: The Strategic Value of the Aminobiphenyl Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586337#4-chloro-1-1-biphenyl-3-amine-chemical-properties]

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